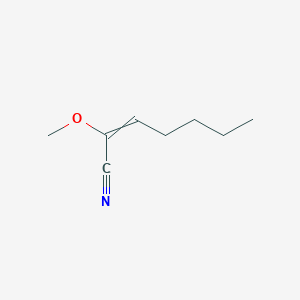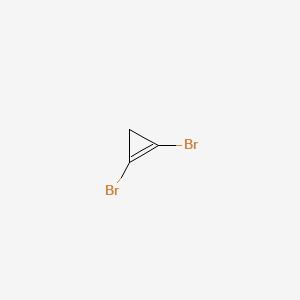
1,2-Dibromocycloprop-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dibromocycloprop-1-ene is an organic compound characterized by a three-membered cyclopropane ring with two bromine atoms attached to adjacent carbon atoms. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dibromocycloprop-1-ene can be synthesized through the bromination of cyclopropene. The reaction typically involves the addition of bromine (Br₂) to cyclopropene in an inert solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) under controlled conditions . The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and bromine concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
1,2-Dibromocycloprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH⁻), alkoxides (RO⁻), or amines (NH₂⁻).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form cyclopropene.
Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Nucleophiles: Hydroxide (OH⁻), alkoxides (RO⁻), amines (NH₂⁻)
Bases: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Solvents: Carbon tetrachloride (CCl₄), chloroform (CHCl₃), ethanol (EtOH)
Major Products Formed
Substitution Products: 1-bromo-2-hydroxycyclopropane, 1-bromo-2-alkoxycyclopropane
Elimination Products: Cyclopropene
Addition Products: Various ring-opened or ring-expanded compounds
科学研究应用
1,2-Dibromocycloprop-1-ene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s reactivity makes it useful in the development of new drugs and therapeutic agents.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and advanced composites.
Biological Studies: Researchers use this compound to study enzyme mechanisms and protein interactions due to its ability to form covalent bonds with biological molecules.
作用机制
The mechanism of action of 1,2-dibromocycloprop-1-ene involves its high reactivity due to the strained three-membered ring and the presence of two bromine atoms. The compound can undergo nucleophilic substitution or elimination reactions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, altering their function and activity .
相似化合物的比较
Similar Compounds
1,2-Dibromocyclopentane: Similar in structure but with a five-membered ring.
1,2-Dibromoethane: A linear compound with two bromine atoms on adjacent carbon atoms.
1,3-Dibromocyclopropane: A cyclopropane derivative with bromine atoms on non-adjacent carbon atoms.
Uniqueness
1,2-Dibromocycloprop-1-ene is unique due to its highly strained three-membered ring, which imparts significant reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in studying reaction mechanisms and molecular interactions .
属性
CAS 编号 |
108186-05-6 |
|---|---|
分子式 |
C3H2Br2 |
分子量 |
197.86 g/mol |
IUPAC 名称 |
1,2-dibromocyclopropene |
InChI |
InChI=1S/C3H2Br2/c4-2-1-3(2)5/h1H2 |
InChI 键 |
VTOBRKIUPUIWEG-UHFFFAOYSA-N |
规范 SMILES |
C1C(=C1Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


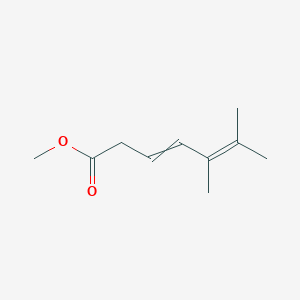
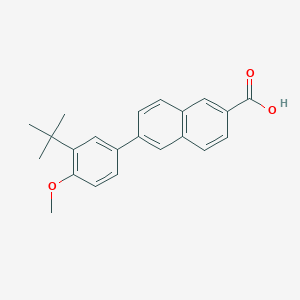
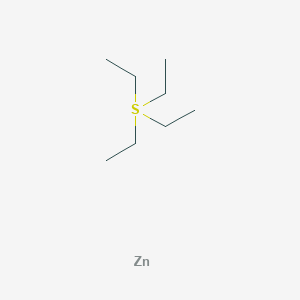
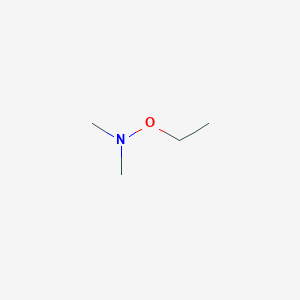
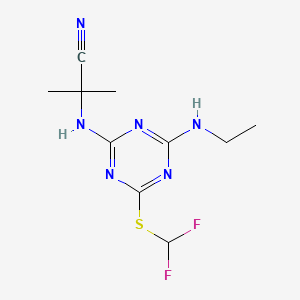
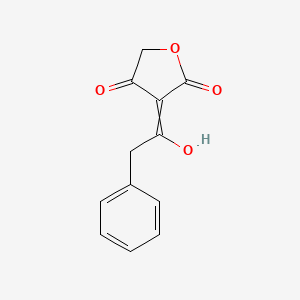
![(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane](/img/structure/B14328509.png)


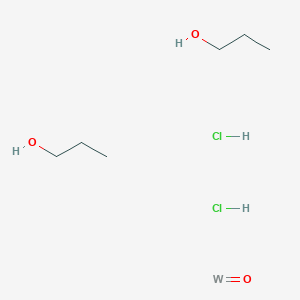
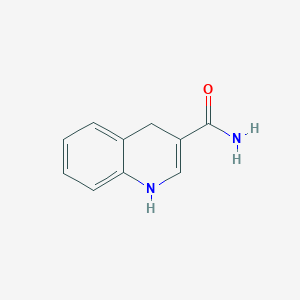
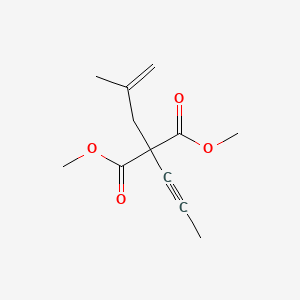
![3,5-Dichloro-4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]aniline](/img/structure/B14328525.png)
